An In-depth Technical Guide to 1-Pentanethiol (CAS No. 110-66-7)
An In-depth Technical Guide to 1-Pentanethiol (CAS No. 110-66-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Pentanethiol (CAS No. 110-66-7), a versatile yet hazardous organosulfur compound. Also known as n-amyl mercaptan, this document details its chemical and physical properties, outlines common synthesis and analytical methodologies, and discusses its applications and safety considerations. This guide is intended to serve as a foundational resource for professionals in research and development who may encounter or utilize this compound in their work.
Chemical and Physical Properties
1-Pentanethiol is a colorless to light-yellow liquid recognized by its strong, unpleasant odor, often compared to garlic or rotten cabbage.[1][2] This distinct smell makes it useful as an odorant for natural gas leak detection.[3][4] It is a member of the thiol class of organic compounds, characterized by the presence of a sulfhydryl (-SH) group attached to a pentyl group.[1][4]
Table 1: Physical and Chemical Properties of 1-Pentanethiol
| Property | Value | References |
| CAS Number | 110-66-7 | [1][5][6] |
| Molecular Formula | C5H12S | [1][6] |
| Molecular Weight | 104.21 g/mol | [1][6][7] |
| Appearance | Colorless to light-yellow liquid | [2][5] |
| Odor | Strong, garlic-like, unpleasant | [1][2][4] |
| Melting Point | -76 °C (-104.8 °F) | [8][9] |
| Boiling Point | 126 °C (259 °F) | [5][8] |
| Density | 0.84 g/mL at 25 °C | [5][8] |
| Flash Point | 18 °C (64.4 °F) - closed cup | [7][8] |
| Solubility | Slightly soluble in water; soluble in alcohol and ether | [1][5] |
| Vapor Pressure | 27.4 mmHg at 37.7 °C | [7] |
| Refractive Index | n20/D 1.446 | [5][10] |
Synthesis of 1-Pentanethiol
Several synthetic routes to 1-Pentanethiol have been reported, primarily involving the introduction of a thiol group to a five-carbon chain.
From 1-Pentanol (B3423595)
A common laboratory and potential industrial synthesis involves the reaction of 1-pentanol with hydrogen sulfide (B99878) over a thorium dioxide (ThO2) catalyst at elevated temperatures.[1]
From Amyl Halides
Another established method is the reaction of an amyl halide, such as amyl bromide, with a hydrosulfide (B80085) salt like potassium hydrosulfide (KSH) in an alcoholic solvent.[3] This is a nucleophilic substitution reaction where the hydrosulfide anion displaces the halide.
General Protocol for Thiol Synthesis from Thiocyanates
A general procedure for the synthesis of thiols from thiocyanates using phosphorus pentasulfide (P2S5) has been described and can be adapted for the preparation of 1-Pentanethiol.[1]
Experimental Protocol:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the corresponding thiocyanate (B1210189) (e.g., n-amyl thiocyanate) in toluene.
-
Reagent Addition: Add phosphorus pentasulfide (P2S5) to the solution.
-
Reflux: Heat the resulting suspension to reflux. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: After the reaction is complete, cool the mixture and carefully quench it by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (B1210297).
-
Drying and Evaporation: Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude thiol by flash chromatography using a suitable eluent system, such as a hexane-ethyl acetate gradient.[1]
Analytical Methods
The analysis of 1-Pentanethiol is crucial for quality control, environmental monitoring, and research purposes. Gas chromatography is the most common technique employed for its separation and quantification.
Gas Chromatography (GC)
Due to its volatility, 1-Pentanethiol is well-suited for analysis by gas chromatography. A flame ionization detector (FID) or a sulfur-specific detector like a flame photometric detector (FPD) or sulfur chemiluminescence detector (SCD) can be used for detection.
General GC Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of 1-Pentanethiol in a volatile organic solvent such as dichloromethane (B109758) or hexane. For complex matrices, a derivatization step may be necessary to improve chromatographic performance. A common method is silylation, which replaces the active hydrogen on the sulfur atom with a non-polar trimethylsilyl (B98337) (TMS) group.[11]
-
Instrumentation: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5) and a detector.
-
GC Conditions:
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: An initial temperature of around 40-60 °C, held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of 150-200 °C.
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
Detector Temperature: Set according to the manufacturer's recommendations (e.g., 250-300 °C for FID).
-
-
Data Analysis: Identify the 1-Pentanethiol peak based on its retention time, which should be confirmed by running a standard. Quantify the concentration by comparing the peak area to a calibration curve generated from standards of known concentrations.
References
- 1. 1-Pentanethiol synthesis - chemicalbook [chemicalbook.com]
- 2. 1-Pentanethiol(110-66-7) 1H NMR [m.chemicalbook.com]
- 3. 1-Pentanethiol | C5H12S | CID 8067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. CAS 110-66-7: 1-Pentanethiol | CymitQuimica [cymitquimica.com]
- 6. 1-Pentanethiol [webbook.nist.gov]
- 7. 1-Pentanethiol [webbook.nist.gov]
- 8. 1-Pentanethiol [webbook.nist.gov]
- 9. ICSC 1521 - 1-PENTANETHIOL [inchem.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
